Amythiamicin B: A Technical Guide to its Discovery, Isolation, and Characterization from Amycolatopsis sp.
Amythiamicin B: A Technical Guide to its Discovery, Isolation, and Characterization from Amycolatopsis sp.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amythiamicin B is a member of the thiopeptide class of antibiotics, a group of highly modified cyclic peptides containing thiazole rings and other unusual amino acids.[1] Thiopeptides are known for their potent activity against Gram-positive bacteria, including multidrug-resistant strains.[2] Amythiamicin B, produced by the actinomycete Amycolatopsis sp. strain MI481-42F4, is a subject of significant interest due to its potential as a novel therapeutic agent.[3][4] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Amythiamicin B, including detailed experimental protocols and quantitative data.
Data Presentation
Physicochemical Properties of Amythiamicin B
| Property | Value | Reference |
| Molecular Formula | C₅₀H₅₃N₁₅O₉S₆ | UniProt |
| Molecular Weight | 1200.2549 Da | [4] |
| Appearance | White powder | [3] |
| Solubility | Soluble in methanol, DMSO; slightly soluble in water | [3] |
| UV λmax (MeOH) | 220, 275, 320 (sh) nm | [3] |
Mass Spectrometry Data for Amythiamicin B
| Ion | m/z | Method | Reference |
| [M+H]⁺ | 1200.2549 | FAB-MS | [4] |
Minimum Inhibitory Concentrations (MIC) of Amythiamicin B
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus Smith | 0.05 | [3] |
| Staphylococcus aureus 209P | 0.05 | [3] |
| Staphylococcus aureus MS9610 (MRSA) | 0.1 | [3] |
| Bacillus subtilis PCI 219 | 0.025 | [3] |
| Micrococcus luteus PCI 1001 | 0.012 | [3] |
| Enterococcus faecalis | >100 | [5] |
Note: Amythiamicin B shows no significant activity against Gram-negative bacteria and fungi.[3]
¹H and ¹³C NMR Data for Amythiamicin B
Detailed ¹H and ¹³C NMR chemical shift and coupling constant data for Amythiamicin B are not fully available in the cited literature. The structural elucidation of amythiamicins A, B, and C was achieved through a combination of chemical degradation and NMR spectral analyses, but the complete spectral data for each compound is not provided in the primary publications.
Experimental Protocols
Fermentation of Amycolatopsis sp. MI481-42F4
Objective: To cultivate Amycolatopsis sp. MI481-42F4 for the production of Amythiamicin B.
Materials:
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Amycolatopsis sp. MI481-42F4 culture
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Seed medium: Glucose 2.0%, Soluble starch 1.0%, Yeast extract 0.5%, Polypeptone 0.5%, Meat extract 0.2%, CaCO₃ 0.2% (pH 7.2 before sterilization)
-
Production medium: Soluble starch 5.0%, Soybean meal 2.0%, Yeast extract 0.2%, NaCl 0.2%, K₂HPO₄ 0.05%, MgSO₄·7H₂O 0.05%, FeSO₄·7H₂O 0.001%, MnSO₄·4-6H₂O 0.001%, ZnSO₄·7H₂O 0.001%, Adekanol LG-109 (antifoaming agent) 0.05% (pH 7.0 before sterilization)
-
Shaker incubator
Protocol:
-
Inoculate a loopful of Amycolatopsis sp. MI481-42F4 from a slant culture into a 500-mL Erlenmeyer flask containing 100 mL of the seed medium.
-
Incubate the seed culture on a rotary shaker at 220 rpm at 28°C for 48 hours.
-
Transfer 5 mL of the seed culture to a 500-mL Erlenmeyer flask containing 100 mL of the production medium.
-
Incubate the production culture on a rotary shaker at 220 rpm at 28°C for 5 to 6 days.
-
Monitor the production of Amythiamicin B by bioassay against Staphylococcus aureus.
Isolation and Purification of Amythiamicin B
Objective: To isolate and purify Amythiamicin B from the fermentation broth.
Materials:
-
Fermentation broth of Amycolatopsis sp. MI481-42F4
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Filter aid (e.g., Celite)
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Acetone
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Diaion HP-20 resin
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Methanol
-
Sephadex LH-20 resin
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile
-
Water
-
Trifluoroacetic acid (TFA)
Protocol:
-
Extraction:
-
Harvest the fermentation broth (approximately 10 liters).
-
Add an equal volume of acetone to the broth and stir for 1 hour.
-
Filter the mixture through a bed of filter aid to separate the mycelial cake from the filtrate.
-
Concentrate the filtrate under reduced pressure to remove acetone.
-
-
Adsorption Chromatography:
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Apply the concentrated aqueous solution to a column of Diaion HP-20 (2 liters).
-
Wash the column with water and then with 50% aqueous methanol.
-
Elute the active fraction with methanol.
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Concentrate the eluate to dryness to yield a crude powder.
-
-
Gel Filtration Chromatography:
-
Dissolve the crude powder in a small volume of methanol.
-
Apply the solution to a Sephadex LH-20 column (5 x 100 cm) equilibrated with methanol.
-
Elute with methanol and collect fractions.
-
Combine the active fractions and concentrate to obtain a semi-purified powder.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Dissolve the semi-purified powder in methanol.
-
Inject the solution onto a reverse-phase C18 HPLC column.
-
Perform a gradient elution with a mobile phase consisting of acetonitrile and water containing 0.1% TFA. A typical gradient might be from 20% to 60% acetonitrile over 30 minutes.
-
Monitor the elution at 275 nm.
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Collect the peak corresponding to Amythiamicin B.
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Lyophilize the collected fraction to obtain pure Amythiamicin B as a white powder.
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Mandatory Visualizations
Caption: Experimental workflow for the production and purification of Amythiamicin B.
Caption: Proposed mechanism of action of Amythiamicin B via inhibition of protein synthesis.
Conclusion
Amythiamicin B represents a promising thiopeptide antibiotic with potent activity against a range of Gram-positive bacteria. The methodologies outlined in this guide provide a framework for its production, isolation, and initial characterization. Further research is warranted to fully elucidate its detailed spectroscopic properties, explore its biosynthetic pathway, and further investigate its mechanism of action to support its potential development as a therapeutic agent in an era of growing antibiotic resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Amythiamicin D and related thiopeptides as inhibitors of the bacterial elongation factor EF-Tu: modification of the amino acid at carbon atom C2 of ring C dramatically influences activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel antibiotics, amythiamicins. I. Taxonomy, fermentation, isolation, physico-chemical properties, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. MJ347-81F4 A & B, novel antibiotics from Amycolatopsis sp.: taxonomic characteristics, fermentation, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
